Cas no 13323-67-6 (2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-)

2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)- structure
13323-67-6 structure
Product Name:2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-
CAS-nummer:13323-67-6
MF:C16H14O5
MW:286.279365062714
CID:219296
PubChem ID:5372365
Update Time:2025-10-29

2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-
    • (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one
    • (2E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one
    • 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one
    • 4-O-Methylbutein
    • Acrylophenone, 2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-
    • Butein 4-methyl ether
    • [ "Butein 4-methyl ether" ]
    • 3,2',4'-Trihydroxy-4-methoxychalcone
    • 3,4',6'-Trihydroxy-4-methoxychalcone
    • (2E)-1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one #
    • CHEBI:178324
    • WGVFVBIJKULVHA-QHHAFSJGSA-N
    • Chalcone, 2',3,4'-trihydroxy-4-methoxy-
    • LMPK12120113
    • AKOS040761149
    • 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one
    • 104236-79-5
    • HY-N8412
    • 13323-67-6
    • CHEMBL4791427
    • SCHEMBL633169
    • FS-8786
    • CS-0144118
    • 2-PROPEN-1-ONE, 1-(2,4-DIHYDROXYPHENYL)-3-(3-HYDROXY-4-METHOXYPHENYL)-
    • AKOS032949057
    • DTXSID201291634
    • 2',4',3-trihydroxy-4-methoxychalcone
    • DA-60374
    • Inchi: 1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3/b6-2+
    • InChI-sleutel: WGVFVBIJKULVHA-QHHAFSJGSA-N
    • LACHT: O(C)C1C=CC(/C=C/C(C2C=CC(=CC=2O)O)=O)=CC=1O

Berekende eigenschappen

  • Exacte massa: 286.08412354g/mol
  • Monoisotopische massa: 286.08412354g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 4
  • Complexiteit: 381
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 87Ų

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.369±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 198.5-200.5 ºC
  • Kookpunt: 555.6±50.0 °C at 760 mmHg
  • Vlampunt: 210.6±23.6 °C
  • Oplosbaarheid: Very 微溶 (0.57 g/L) (25 ºC),
  • Dampfdruk: 0.0±1.6 mmHg at 25°C

2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)- Beveiligingsinformatie

2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)- Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O25220-5 mg
2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-
13323-67-6
5mg
¥4640.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3057-1 mg
4-O-Methylbutein
13323-67-6
1mg
¥2355.00 2022-04-26
TargetMol Chemicals
TN3057-5mg
4-O-Methylbutein
13323-67-6
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN3057-5 mg
4-O-Methylbutein
13323-67-6 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN3057-1 mL * 10 mM (in DMSO)
4-O-Methylbutein
13323-67-6 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN3057-1 ml * 10 mm
4-O-Methylbutein
13323-67-6
1 ml * 10 mm
¥ 3330 2024-07-20
Aaron
AR00A1BP-5mg
4-O-Methylbutein
13323-67-6 98%
5mg
$507.00 2025-02-13
1PlusChem
1P00A13D-5mg
4-O-methylbutein
13323-67-6 98%
5mg
$448.00 2023-12-22
A2B Chem LLC
AE67177-5mg
4-O-methylbutein
13323-67-6 98%
5mg
$494.00 2024-04-20

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